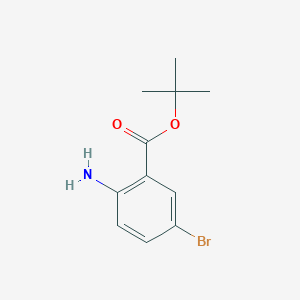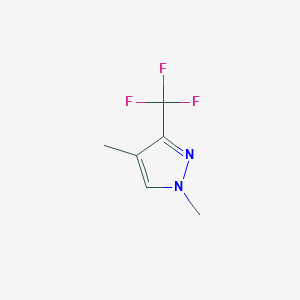
(1S,2R)-Indene oxide
Vue d'ensemble
Description
(1S,2R)-Indene oxide: is a chiral epoxide derived from indene, a bicyclic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique stereochemistry and reactivity. The (1S,2R) configuration indicates the specific spatial arrangement of the atoms, which is crucial for its interactions in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Indene oxide typically involves the epoxidation of indene. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2R)-Indene oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Strong nucleophiles such as alkoxides or amines can be used to open the epoxide ring.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted indene derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: (1S,2R)-Indene oxide is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive compounds. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials. Its reactivity and chiral nature make it suitable for applications in the synthesis of polymers, agrochemicals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of (1S,2R)-Indene oxide involves its ability to undergo ring-opening reactions, which are facilitated by its strained three-membered epoxide ring. This strain makes the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. For example, in biological systems, the epoxide ring can interact with nucleophilic sites in enzymes or DNA, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
(1S,2R)-Naphthalene 1,2-oxide: Another chiral epoxide with a similar structure but derived from naphthalene.
®-(+)-Limonene oxide: A chiral epoxide derived from limonene, used in fragrance and flavor industries.
(1S,2R)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid: A chiral compound with similar stereochemistry used as a chiral auxiliary
Uniqueness: (1S,2R)-Indene oxide is unique due to its specific bicyclic structure and the presence of the epoxide ring, which imparts high reactivity and selectivity in chemical reactions. Its applications in asymmetric synthesis and potential biological activities further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
(1aS,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGCFMYYDATGNN-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363721 | |
| Record name | (1S,2R)-INDENE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67528-26-1 | |
| Record name | (1S,2R)-INDENE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














